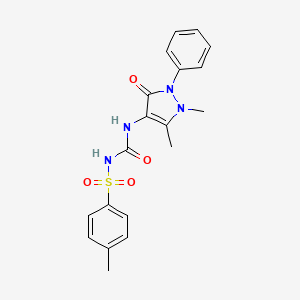

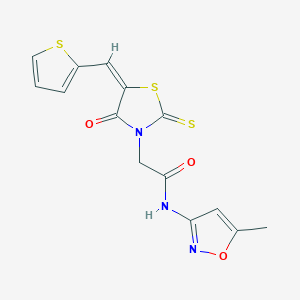

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea

Overview

Description

The compound 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea is a derivative of 1H-pyrazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The compound of interest includes an aryl sulfonate moiety, which is a common feature in pharmaceuticals and agrochemicals due to its ability to improve solubility and metabolic stability.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives, including those with an aryl sulfonate moiety, typically involves a cyclo-condensation reaction. In the case of the compounds described in the provided papers, this reaction was performed using 2-(3-(dimethylamino)acryloyl)phenyl-4-methyl benzene sulfonates and hydrazine hydrate or phenyl hydrazine under reflux conditions in ethanol . This method is likely applicable to the synthesis of the compound , given its structural similarity to the described derivatives.

Molecular Structure Analysis

The molecular structure of sulfonylated 1H-pyrazole derivatives has been confirmed using various spectroscopic techniques, including IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques are essential for verifying the presence of functional groups, such as the sulfonyl group and the pyrazole ring, and for confirming the overall molecular structure of the synthesized compounds.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea, the general reactivity of sulfonylated 1H-pyrazoles can be inferred. These compounds may undergo further chemical transformations, such as nucleophilic substitution reactions, due to the presence of the reactive sulfonyl chloride group used in their synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their substituents. The presence of an aryl sulfonate moiety can enhance the solubility of these compounds, which is beneficial for their potential use in biological applications. The papers provided do not offer specific data on the physical properties of the compound , but it can be assumed that its solubility and stability would be comparable to those of similar sulfonylated pyrazole derivatives .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has shown that compounds structurally related to 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea are involved in various chemical transformations. For example, sulfonyl-substituted spirocyclic 3H-pyrazoles have been studied for their thermal, acid-catalyzed, and photolytic transformations, revealing complex chemical behavior and the formation of various structural motifs, such as sulfonylcyclopropenes and 2H-cyclopenta[j,k]fluorenes under specific conditions (Vasin et al., 2014). Additionally, the synthesis of novel pyrazolone derivatives has been demonstrated, highlighting the versatility of these compounds in chemical synthesis and the potential for developing new materials with diverse applications (Eweas et al., 2015).

Anticancer and Antimicrobial Activities

Significant research has been directed towards evaluating the biological activities of compounds related to 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea. Studies have shown that some pyrazolone derivatives exhibit promising anti-breast cancer activity, indicating potential applications in cancer treatment (Ghorab et al., 2014). Furthermore, the antimicrobial evaluation of novel pyrazolopyrimidines incorporating sulfonyl groups revealed that these compounds possess activities exceeding those of reference drugs, suggesting their utility in developing new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-13-9-11-16(12-10-13)28(26,27)21-19(25)20-17-14(2)22(3)23(18(17)24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSLLBOGVWHAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

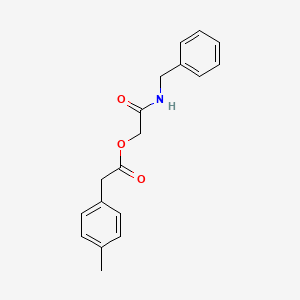

![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)

![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)

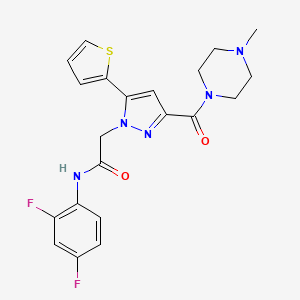

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)

![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

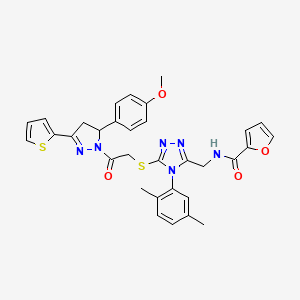

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)